2,3,5-Trichloro-6-hydrazinyl-4-[(trifluoromethyl)sulfanyl]pyridine
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Overview
Description
2,3,5-TRICHLORO-6-HYDRAZINO-4-[(TRIFLUOROMETHYL)SULFANYL]PYRIDINE is a complex organic compound characterized by the presence of multiple halogen atoms and a hydrazino group attached to a pyridine ring. The trifluoromethylsulfanyl group adds to its unique chemical properties, making it a compound of interest in various scientific fields, including agrochemicals and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-TRICHLORO-6-HYDRAZINO-4-[(TRIFLUOROMETHYL)SULFANYL]PYRIDINE typically involves multiple steps, starting from readily available precursorsThe trifluoromethylsulfanyl group is then added through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound often relies on optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The choice of solvents and purification techniques also plays a crucial role in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,3,5-TRICHLORO-6-HYDRAZINO-4-[(TRIFLUOROMETHYL)SULFANYL]PYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazino group, leading to the formation of amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve specific temperatures and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxides, while reduction can yield various amine derivatives .
Scientific Research Applications
2,3,5-TRICHLORO-6-HYDRAZINO-4-[(TRIFLUOROMETHYL)SULFANYL]PYRIDINE has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,3,5-TRICHLORO-6-HYDRAZINO-4-[(TRIFLUOROMETHYL)SULFANYL]PYRIDINE exerts its effects involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, its ability to form stable complexes with metal ions can disrupt various biological pathways .
Comparison with Similar Compounds
Similar Compounds
2,3,5-TRICHLORO-4-HYDRAZINO-6-(TRIFLUOROMETHYL)PYRIDINE: Shares a similar structure but lacks the trifluoromethylsulfanyl group.
2,3,5-DICHLORO-6-HYDRAZINO-4-(TRIFLUOROMETHYL)PYRIDINE: Differs by having fewer chlorine atoms.
Uniqueness
The presence of the trifluoromethylsulfanyl group in 2,3,5-TRICHLORO-6-HYDRAZINO-4-[(TRIFLUOROMETHYL)SULFANYL]PYRIDINE imparts unique chemical properties, such as increased lipophilicity and stability, which are not observed in its similar counterparts .
Properties
Molecular Formula |
C6H3Cl3F3N3S |
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Molecular Weight |
312.5 g/mol |
IUPAC Name |
[3,5,6-trichloro-4-(trifluoromethylsulfanyl)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C6H3Cl3F3N3S/c7-1-3(16-6(10,11)12)2(8)5(15-13)14-4(1)9/h13H2,(H,14,15) |
InChI Key |
YPYUIUSMCGXMCP-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)Cl)NN)Cl)SC(F)(F)F |
Origin of Product |
United States |
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